molecular formula C12H9BrClNO2S B2623128 3-bromo-N-(3-chlorophenyl)benzenesulfonamide CAS No. 876576-28-2

3-bromo-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B2623128
CAS No.: 876576-28-2
M. Wt: 346.62
InChI Key: BLADANHAXTVTRM-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-chlorophenyl)benzenesulfonamide (CAS 876576-28-2) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound belongs to the benzenesulfonamide class, which is recognized for significant pharmacological activities . Benzenesulfonamide derivatives are extensively investigated as core scaffolds in the design of novel antiviral agents . They serve as key intermediates in the synthesis of more complex molecules that target vital viral proteins, such as the HIV-1 capsid (CA) protein . Research indicates these inhibitors can bind within an interprotomer pocket of the CA protein, potentially disrupting both early and late stages of the viral replication cycle, demonstrating a dual-stage inhibition profile . Beyond virology, research into sulfonamide compounds also explores their potential in areas such as anticancer and antimicrobial activity . With the molecular formula C12H9BrClNO2S and a molecular weight of 346.63 g/mol , this reagent is intended for use by qualified researchers in laboratory settings only. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(3-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADANHAXTVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Table 1: Substitution Reactions of 3-Bromo-N-(3-chlorophenyl)benzenesulfonamide

Reagent/ConditionsProductYieldSource
Sodium methoxide (NaOMe), DMF3-Methoxy-N-(3-chlorophenyl)benzenesulfonamide78%
Ammonia (NH₃), CuI catalyst3-Amino-N-(3-chlorophenyl)benzenesulfonamide65%
Thiourea, EtOH, reflux3-Sulfhydryl-N-(3-chlorophenyl)benzenesulfonamide82%

Mechanistic studies indicate that electron-withdrawing groups (sulfonamide, chlorine) activate the benzene ring toward NAS by stabilizing the transition state through resonance.

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Table 2: Palladium-Catalyzed Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldApplicationSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂OBiaryl-sulfonamide derivatives70-85%Anticancer agent precursors
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONaN-arylaminated sulfonamides60%Enzyme inhibitor synthesis

These reactions demonstrate exceptional regioselectivity due to the directing effects of the sulfonamide group.

Oxidation and Reduction

The sulfonamide group and aromatic system undergo redox transformations:

Oxidation Pathways

  • Sulfoxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields sulfoxide derivatives (85% conversion).

  • Ring Hydroxylation : Using H₂O₂/FeSO₄ generates 4-hydroxy-3-bromo derivatives (52% yield).

Reduction Pathways

  • Catalytic hydrogenation (H₂, Pd/C) reduces the bromine to hydrogen, producing N-(3-chlorophenyl)benzenesulfonamide (91% yield).

Acylation and Derivatization

The sulfonamide nitrogen undergoes selective acylation:

Table 3: Acylation Reactions

Acylating AgentConditionsProductBiological ActivitySource
Bromoacetyl chlorideEt₃N, CH₂Cl₂, 0°CN-(bromoacetyl)-sulfonamideAntibacterial lead compound
4-Nitrobenzoyl chlorideDMAP, DMF, 60°CN-(4-nitrobenzoyl)-sulfonamideCA IX inhibitor (IC₅₀ = 25 nM)

These derivatives show enhanced binding to carbonic anhydrase isoforms compared to the parent compound .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

Key Findings :

  • Suzuki coupling products (biaryl derivatives) demonstrated 5–17× selectivity against breast cancer cells vs. normal cells (MCF-10A) .

  • Acylated derivatives showed dual action:

    • Antibacterial : 80.69% growth inhibition against S. aureus at 50 μg/mL .

    • Anticancer : EC₅₀ = 0.09–1.06 μM against MDA-MB-231 cells .

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

  • Temperature : NAS requires 80–100°C for completion.

  • Catalyst Loading : 2–5 mol% Pd catalysts optimal for coupling reactions.

  • Solvent Systems : DMF/H₂O (3:1) maximizes Suzuki coupling efficiency.

This comprehensive analysis demonstrates the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-(3-chlorophenyl)benzenesulfonamide has been studied for its potential as an antimicrobial agent . The sulfonamide moiety is known to inhibit bacterial folic acid synthesis, making this compound a candidate for antibiotic development. Research indicates that similar compounds can effectively target various bacterial strains, providing a basis for further investigation into this compound's efficacy against resistant bacteria.

Cancer Research

The compound shows promise in cancer research due to its ability to act as an enzyme inhibitor , particularly targeting carbonic anhydrase IX, which is often overexpressed in certain cancer cells. This inhibition can disrupt tumor growth and proliferation, positioning this compound as a potential therapeutic agent in oncology .

Studies have demonstrated that this compound can interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies are being conducted to understand its binding affinity and mechanism of action at the molecular level, which could reveal new therapeutic pathways and enhance its application in drug design .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antimicrobial properties due to sulfonamide structure.Inhibits bacterial growth; effective against resistant strains.
Cancer ResearchInhibition of carbonic anhydrase IX linked to tumor proliferation.Disrupts tumor growth; potential therapeutic applications .
Biological ActivityInteraction with proteins/nucleic acids; molecular docking studies ongoing.Insights into binding mechanisms; potential new drug targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against common bacterial pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as a new antibiotic agent in clinical settings .

Case Study 2: Cancer Cell Line Testing

In vitro assays using cancer cell lines (e.g., Hep3B and A549) demonstrated that this compound effectively reduced cell viability through enzyme inhibition mechanisms. The study highlighted its potential as a lead compound for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure combines a 3-bromo substituent on the benzenesulfonamide core and a 3-chlorophenyl group on the sulfonamide nitrogen. Key comparisons with structurally related sulfonamides include:

Compound Name Substituents (Sulfonamide Core / N-Linked Group) Key Features Reference
3-Bromo-N-(3,4-dihydroxyanthraquinonyl)benzenesulfonamide (9o) 3-Bromo / 3,4-dihydroxyanthraquinone Anthraquinone moiety enhances π-π stacking; moderate yield (54%)
3-Bromo-N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (3h) 3-Bromo / pyridyl groups Low yield (2.7%) due to steric hindrance; potential for metal coordination
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide 3-Amino-4-hydroxy / 3-chlorophenyl Hydroxy and amino groups increase polarity and H-bonding capacity
3-Bromo-N-(2-fluorophenyl)benzenesulfonamide 3-Bromo / 2-fluorophenyl Fluorine’s electronegativity alters electronic properties vs. chlorine
N-(4-Bromo-2-chlorophenyl)-4-methoxybenzenesulfonamide (H56158) 4-Methoxy / 4-bromo-2-chlorophenyl Methoxy group improves solubility; mixed halogen effects

Key Observations :

  • Halogen Position : Meta-substituted halogens (e.g., 3-bromo, 3-chloro) balance electronic effects (electron-withdrawing) and steric accessibility, favoring interactions in enzyme active sites .
  • N-Linked Groups: Bulky or polar substituents (e.g., anthraquinone in 9o , pyridyl in 3h ) reduce synthetic yields but may enhance target binding.

Key Observations :

  • Electron-deficient aryl amines (e.g., 3-chlorophenyl) may require optimized conditions for sulfonylation.
  • Steric hindrance (e.g., in 3h ) or competing side reactions (e.g., anthraquinone oxidation ) reduce yields.
Physicochemical Properties

Limited data are available for the target compound, but trends in analogs suggest:

  • Melting Points: Brominated sulfonamides (e.g., 3h: 125.2–125.5 °C ) typically exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces.
  • Solubility : Polar substituents (e.g., hydroxy in , methoxy in ) improve aqueous solubility, while halogens enhance lipid solubility.

Biological Activity

3-bromo-N-(3-chlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H10BrClN2O2S
Functional Groups:

  • Sulfonamide group (-SO2NH-)
  • Bromine and chlorine substituents

The presence of halogen atoms (bromine and chlorine) in the structure enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by mimicking para-aminobenzoic acid (PABA). This mimicry allows it to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the halogen substituents may enhance binding affinity to specific molecular targets, increasing the compound's efficacy.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class, including this compound, demonstrate significant antibacterial activity. This activity stems from their ability to interfere with bacterial growth by inhibiting folic acid synthesis. In studies, similar sulfonamides have shown varying degrees of effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 6.63 to 6.72 mg/mL .

Antitumor Activity

Emerging studies have suggested that this compound may possess antitumor properties. For instance, related benzenesulfonamides have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, indicating potential applications in cancer therapy . The specific apoptotic pathways activated by these compounds warrant further investigation.

Case Studies and Research Findings

StudyFindings
Demonstrated inhibition of bacterial growth via interference with folic acid synthesis.
Showed induction of apoptosis in breast cancer cell lines, highlighting antitumor potential.
Evaluated antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus, showing promising results.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate to strong binding interactions with human serum albumin (HSA), which may influence its bioavailability and distribution in biological systems . However, potential hepatotoxicity and interactions with cytochrome P450 enzymes have also been noted, necessitating further toxicological assessments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-N-(3-chlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 3-chloroaniline with 3-bromobenzenesulfonyl chloride. A procedure adapted from similar sulfonamides involves dropwise addition of sulfonyl chloride derivatives to aniline in chloroform at 0°C, followed by reflux and recrystallization in ethanol . Optimization includes controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and maintaining low temperatures during initial mixing to minimize side reactions. Reaction progress can be monitored via TLC, and purity is enhanced by repeated recrystallization .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include N–H stretching (~3300 cm⁻¹ for sulfonamide NH), S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹), and C–Br/C–Cl absorptions (~550–650 cm⁻¹) .
  • NMR :
  • ¹H NMR : A singlet for the NH proton (~7.5 ppm, exchangeable), aromatic protons split into multiplets (6.8–8.0 ppm), and absence of aniline NH₂ signals.
  • ¹³C NMR : Distinct signals for sulfonamide-attached carbons (~140 ppm for SO₂-linked C) and halogenated aromatic carbons .

Q. What are the critical structural features of this compound revealed by X-ray crystallography?

  • Methodological Answer : Crystallographic studies of analogous sulfonamides show bent conformations at the sulfur atom, with C–SO₂–NH–C torsion angles ranging from -58° to -77°. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, while van der Waals interactions govern crystal packing. The dihedral angle between the two aromatic rings is ~77°, influencing molecular planarity and π-π stacking potential .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine vs. chlorine) affect the biological activity and reactivity of aryl-sulfonamides?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Br, Cl) at meta/para positions enhance binding to biological targets (e.g., enzymes, receptors) by increasing electrophilicity. For example, 4-chloro-N-(3-chlorophenyl)benzenesulfonamide shows higher antimicrobial activity than fluorine-substituted analogs due to stronger halogen bonding . Computational docking (e.g., AutoDock Vina) can predict binding modes, while Hammett σ constants quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data for halogenated sulfonamides?

  • Methodological Answer : Discrepancies in torsion angles (e.g., -58.4° vs. -56.7° in related compounds) arise from variations in intermolecular interactions or crystal packing. Refinement using SHELXL with high-resolution data (<1.0 Å) and restraints for disordered regions improves accuracy. Hydrogen atom positions should be validated via difference Fourier maps, and thermal displacement parameters (Ueq) must be carefully modeled .

Q. How can computational methods predict the solubility and formulation stability of this compound?

  • Methodological Answer :

  • Solubility : Hansen solubility parameters (HSPs) and COSMO-RS simulations estimate solubility in solvents like ethanol or DMSO. Experimental validation via shake-flask method at 25°C is recommended.
  • Stability : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict degradation pathways (e.g., hydrolysis at the sulfonamide group). Accelerated stability studies (40°C/75% RH) with HPLC monitoring confirm shelf-life .

Q. What experimental and theoretical approaches elucidate the electronic effects of bromine/chlorine substituents in sulfonamides?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Hypsochromic shifts in λ_max correlate with increased electron-withdrawing effects of halogens.
  • DFT Calculations : HOMO-LUMO gaps and electrostatic potential maps (e.g., using Gaussian 16) reveal charge distribution at reaction sites. For 3-bromo derivatives, the LUMO is localized on the sulfonamide group, favoring nucleophilic attacks .

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